Cas no 2248184-62-3 ((1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine)

(1R)-1-[3-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine is a chiral amine compound featuring a trifluoroethyl-substituted phenyl group. Its stereospecific (R)-configuration makes it valuable as a building block in asymmetric synthesis and pharmaceutical applications. The trifluoroethyl group enhances metabolic stability and lipophilicity, potentially improving bioavailability in drug development. This compound is useful in the preparation of biologically active molecules, particularly in medicinal chemistry for targeting CNS disorders or enzyme modulation. Its well-defined chiral center allows for precise control in stereoselective reactions. The structural motif is also relevant in agrochemical research. High-purity grades are available for research and industrial use, ensuring reproducibility in synthetic workflows.
(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine structure
2248184-62-3 structure
Product Name:(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine
CAS No:2248184-62-3
MF:C10H12F3N
MW:203.204193115234
CID:6618724
PubChem ID:96619097
Update Time:2025-06-30

(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine
    • SCHEMBL21133179
    • EN300-6505808
    • (1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethanamine
    • 2248184-62-3
    • IVLRCCIDEIFNIN-SSDOTTSWSA-N
    • Inchi: 1S/C10H12F3N/c1-7(14)9-4-2-3-8(5-9)6-10(11,12)13/h2-5,7H,6,14H2,1H3/t7-/m1/s1
    • InChI Key: IVLRCCIDEIFNIN-SSDOTTSWSA-N
    • SMILES: FC(CC1=CC=CC(=C1)[C@@H](C)N)(F)F

Computed Properties

  • Exact Mass: 203.09218387g/mol
  • Monoisotopic Mass: 203.09218387g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26Ų

(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine Pricemore >>

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Additional information on (1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine

Comprehensive Overview of (1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine (CAS No. 2248184-62-3): Properties, Applications, and Research Insights

The compound (1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine (CAS No. 2248184-62-3) is a chiral amine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the trifluoroethyl group and stereospecific (1R) configuration, make it a valuable intermediate for synthesizing bioactive molecules. This article explores its chemical properties, synthetic routes, and emerging applications while addressing trending topics like green chemistry, AI-driven drug discovery, and sustainable synthesis.

Chemically, (1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine belongs to the class of arylalkylamines, characterized by a phenyl ring substituted with a trifluoroethyl group at the meta-position and an ethylamine side chain with chiral (R) stereochemistry. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, properties highly sought after in modern medicinal chemistry. Researchers frequently search for "fluorine in drug design" or "chiral amine synthesis"—topics where this compound serves as a case study.

Synthetic approaches to CAS 2248184-62-3 often involve asymmetric hydrogenation or enzymatic resolution to achieve high enantiomeric purity. Recent advancements in flow chemistry and catalytic methods have improved yields while reducing environmental impact—a key concern in sustainable pharmaceutical manufacturing. The compound’s role in kinase inhibitor development and CNS-targeting agents has also gained attention, aligning with searches for "next-generation therapeutics" and "blood-brain barrier permeability."

Beyond pharmaceuticals, (1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine finds utility in material science, particularly in designing liquid crystals and polymeric coatings with enhanced thermal stability. Its trifluoromethyl group contributes to low surface energy, a property leveraged in "water-repellent materials"—a trending search term in industrial applications. Analytical techniques like HPLC and NMR are critical for quality control, reflecting common queries about "chiral compound analysis."

Ongoing research explores the compound’s potential in PET imaging due to fluorine-18 compatibility, addressing the growing demand for "diagnostic radiopharmaceuticals." Safety data and toxicity profiles remain areas of active investigation, with studies focusing on OECD guidelines—another frequently searched topic. As the industry shifts toward machine learning-assisted molecular design, compounds like 2248184-62-3 serve as benchmarks for QSAR modeling and virtual screening algorithms.

In conclusion, (1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine exemplifies the intersection of chiral synthesis, fluorine chemistry, and multidisciplinary applications. Its relevance to drug discovery, material engineering, and diagnostic imaging ensures continued interest from both academic and industrial sectors, making it a compound of enduring scientific and commercial value.

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